2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
CAS No.:
Cat. No.: VC13553842
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO4 |
|---|---|
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-12-9-11(10-14(18)19)6-7-13(12)17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19) |
| Standard InChI Key | JVSCHSZGYGCJKH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol. Its IUPAC name, 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid, reflects three critical components:
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Tetrahydroquinoline core: A partially saturated quinoline system that confers rigidity and aromatic interactions.
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tert-Butoxycarbonyl (Boc) group: A protective moiety for amines, preventing unwanted nucleophilic reactions during synthesis.
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Acetic acid side chain: Enables salt formation, esterification, and amide coupling.
The Boc group is attached to the nitrogen of the tetrahydroquinoline, while the acetic acid substituent is positioned at the 6th carbon of the aromatic ring . This arrangement balances hydrophobic (Boc) and hydrophilic (carboxylic acid) properties, influencing solubility and reactivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.34 g/mol | |
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)O | |
| Boiling Point | Not reported | – |
| Solubility | Soluble in DMSO, DMF; sparingly in water |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid typically involves multi-step protocols:
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Quinoline Core Formation:
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Boc Protection:
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The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP).
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Acetic Acid Introduction:
Key Reaction: Boc Protection
Optimization Challenges
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Regioselectivity: Bromination and formylation at specific positions (e.g., 5, 7, or 8) require careful control of Lewis acids (e.g., AlCl₃) and reaction times .
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Rotamer Isolation: Analogous compounds (e.g., CE3F4) exhibit E/Z rotamers due to restricted rotation around the formyl group, complicating purification .
Chemical Reactivity and Functionalization
Carboxylic Acid Reactions
The acetic acid group undergoes standard transformations:
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Esterification: Methanol/H⁺ yields methyl esters for improved volatility.
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Amide Formation: Coupling with amines (e.g., EDC/HOBt) generates bioactive derivatives.
Boc Deprotection
Acidic conditions (TFA/DCM or HCl/dioxane) remove the Boc group, regenerating the free amine for further functionalization:
Halogenation and Cross-Coupling
Bromination at the 5- or 7-position (AlCl₃/Br₂) enhances electrophilic substitution reactivity, enabling Suzuki-Miyaura couplings for biaryl synthesis .
Applications in Medicinal Chemistry
Table 2: EPAC Inhibition by Tetrahydroquinoline Analogs
| Compound | R₁ | R₂ | R₃ | % Inhibition (10 μM) | % Inhibition (50 μM) |
|---|---|---|---|---|---|
| 3 | H | H | CHO | 5.3 | 5.0 |
| 6 | Br | H | CHO | 15.8 | 42.0 |
| CE3F4 | Br | Br | CHO | 58.1 | 88.3 |
| 7 | Br | Br | H | 40.8 | 74.1 |
Peptide Synthesis
The Boc group facilitates solid-phase peptide synthesis (SPPS) by protecting amines during coupling. Deprotection in ionic liquids (e.g., [P₆₆₆₁₄][NTf₂]) at elevated temperatures improves yield and purity.
Structure-Activity Relationship (SAR) Insights
Bromine Substitution
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5-Position Bromine: Enhances hydrophobic interactions with EPAC1’s binding pocket, increasing potency 3-fold .
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7-Position Bromine: Synergizes with 5-Br for optimal activity (CE3F4: 88.3% inhibition) .
Steric Effects
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tert-Butyl Group: The bulky Boc group reduces off-target reactivity but may limit membrane permeability in drug candidates .
Future Directions and Challenges
Drug Development
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Prodrug Strategies: Esterification of the acetic acid group could improve oral bioavailability.
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Targeted Delivery: Conjugation to nanoparticles or antibodies may enhance specificity for cancer cells.
Synthetic Innovations
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